molecular formula C10H15N3OS B2613181 3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole CAS No. 2097903-86-9

3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole

Cat. No.: B2613181
CAS No.: 2097903-86-9
M. Wt: 225.31
InChI Key: YWXTZPZQVYNRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C10H15N3OS and its molecular weight is 225.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

1,2,4-thiadiazole derivatives, including structures similar to 3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole, have been extensively studied in medicinal chemistry due to their wide range of biological activities. These compounds have shown promise in antimicrobial, anti-inflammatory, analgesic, and anticancer applications. For instance, research indicates that thiadiazole compounds possess significant antimicrobial properties against various microbes, making them potent candidates for further pharmacological evaluations (Kumar & Panwar, 2015).

Antimicrobial and Antifungal Studies

The antimicrobial and antifungal potential of 1,2,4-thiadiazole derivatives is noteworthy. Studies have shown these compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This highlights their potential as broad-spectrum antimicrobial agents, which could be pivotal in addressing drug-resistant microbial strains (Sydorenko et al., 2022).

Properties

IUPAC Name

3-cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-14-8-4-5-13(6-8)10-11-9(12-15-10)7-2-3-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXTZPZQVYNRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=NC(=NS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.